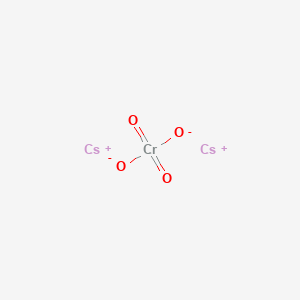

Cesium chromate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cesium chromate is an inorganic compound with the chemical formula Cs₂CrO₄. It appears as a yellow crystalline solid and is the cesium salt of chromic acid. This compound crystallizes in the orthorhombic system and has been historically significant in the production of cesium vapor during vacuum tube manufacturing .

Synthetic Routes and Reaction Conditions:

- this compound can be synthesized by reacting chromium (VI) oxide with cesium carbonate. This reaction produces this compound and carbon dioxide gas:

Reaction with Chromium (VI) Oxide and Cesium Carbonate: CrO3(aq)+Cs2CO3(aq)→Cs2CrO4(aq)+CO2(g)

Another method involves salt metathesis between potassium chromate and cesium chloride:Salt Metathesis: K2CrO4(aq)+2CsCl(aq)→Cs2CrO4(aq)+2KCl(aq)

Cesium dichromate, derived from ammonium dichromate, can be alkalinized with cesium hydroxide to yield this compound:Alkalinisation of Cesium Dichromate: Cs2Cr2O7(aq)+2CsOH(aq)→2Cs2CrO4(aq)+H2O(ℓ)

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes mentioned above, with a focus on optimizing reaction conditions to maximize yield and purity.

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions, where it acts as an oxidizing agent. For example, it can be reduced to cesium dichromate under certain conditions.

Substitution Reactions: It can participate in substitution reactions where the chromate ion is replaced by other anions.

Common Reagents and Conditions:

Reducing Agents: Silicon, boron, or titanium can be used as reducing agents to produce cesium vapor from this compound.

Reaction Conditions: These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products:

Cesium Dichromate: Formed during the reduction of this compound.

Cesium Vapor: Produced during the reduction process in vacuum tube manufacturing.

Mécanisme D'action

Target of Action

Cesium chromate, an inorganic compound with the formula Cs2CrO4 , primarily targets radioactive liquid wastes generated from radioisotope production facilities and/or radiochemistry research laboratories . It is particularly effective in adsorbing cesium cations (Cs+) and chromate anions (HCrO4−) from aqueous solutions .

Mode of Action

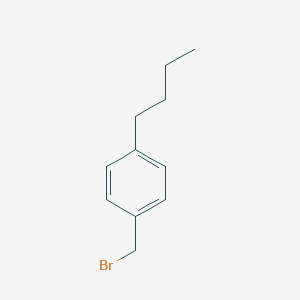

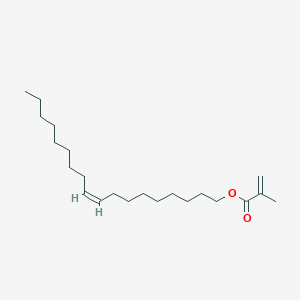

This compound interacts with its targets through a process known as adsorption . This process involves the attachment of cesium cations and chromate anions to the surface of a solid substance, in this case, a surfactant-modified zeolite . The zeolite is organically modified with the surfactant cetyltrimethylammonium bromide (CTAB), enhancing its ability to adsorb the concerned species .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the adsorption of cesium cations and chromate anions . This process is facilitated by the surfactant-modified zeolite, which acts as a dual-function material . The adsorption mechanism of the concerned (radio)toxicants is proposed .

Pharmacokinetics

adsorption capacities . Specifically, CTAB-zeolite exhibited adsorption capacities of 0.713 and 1.216 mmol/g for Cs(I) and Cr(VI), respectively .

Result of Action

The result of this compound’s action is the effective removal of cesium cations and chromate anions from aqueous solutions . This is particularly beneficial in the context of radioactive liquid waste management, where such ions pose significant environmental and health hazards .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the efficiency of the adsorption process is dependent on the pH range of the solution , with optimal adsorption occurring in the pH range 2.5–4.2 . Additionally, the process is time-dependent, with equilibrium being attained after 90 and 300 minutes for Cs(I) and Cr(VI), respectively .

Analyse Biochimique

Biochemical Properties

Cesium chromate is mainly obtained from the reaction of chromium (VI) oxide with cesium carbonate . There is limited information available on the role of this compound in biochemical reactions, including its interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

For instance, chromium (VI) exists in the aquatic environment in various anionic forms of HCrO4−, Cr2O72−, and CrO42− depending on the pH of the medium .

Molecular Mechanism

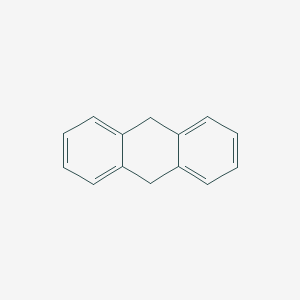

A study comparing the effect of cesium and sodium ions in the oxadiaza excision cross-coupling reactions reveals that the cesium-coordinated species changes the reaction preference from attack at the ketone carbonyl to attack at the ester carbon due to metal ion-specific transition state conformational accommodation .

Applications De Recherche Scientifique

Cesium chromate has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other cesium compounds of academic interest.

Environmental Science: Employed in studies related to the adsorption of cesium and chromate ions from aqueous solutions using modified zeolites.

Industry: Historically used in the production of cesium vapor for vacuum tubes, although this application has diminished over time.

Comparaison Avec Des Composés Similaires

Sodium Chromate (Na₂CrO₄): Similar in structure and properties but uses sodium instead of cesium.

Potassium Chromate (K₂CrO₄): Another analogous compound with potassium as the cation.

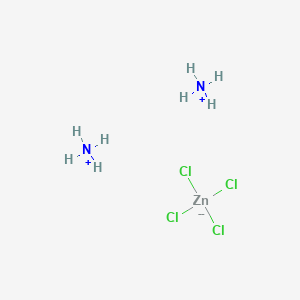

Ammonium Chromate ((NH₄)₂CrO₄): Contains ammonium ions instead of cesium.

Uniqueness: Cesium chromate is unique due to the presence of cesium, which imparts distinct properties such as higher density and different solubility characteristics compared to its sodium, potassium, and ammonium counterparts .

Propriétés

Numéro CAS |

13454-78-9 |

|---|---|

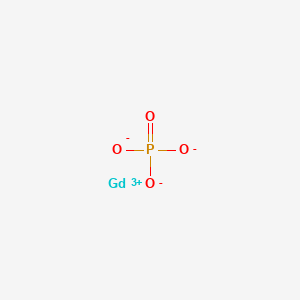

Formule moléculaire |

CrCsH2O4 |

Poids moléculaire |

250.915 g/mol |

Nom IUPAC |

dicesium;dioxido(dioxo)chromium |

InChI |

InChI=1S/Cr.Cs.2H2O.2O/h;;2*1H2;;/q+2;;;;;/p-2 |

Clé InChI |

KZCAZNLDQWOKPM-UHFFFAOYSA-L |

SMILES |

[O-][Cr](=O)(=O)[O-].[Cs+].[Cs+] |

SMILES canonique |

O[Cr](=O)(=O)O.[Cs] |

Key on ui other cas no. |

13454-78-9 |

Pictogrammes |

Oxidizer; Irritant; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)